5-Bromo-4-(methoxymethyl)thiazole
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Overview
Description
5-Bromo-4-(methoxymethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 4-position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
The synthesis of 5-Bromo-4-(methoxymethyl)thiazole can be achieved through several synthetic routes. One common method involves the bromination of 4-(methoxymethyl)thiazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. Another approach involves the cyclization of appropriate precursors in the presence of a brominating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors for scalability .
Chemical Reactions Analysis
5-Bromo-4-(methoxymethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring or the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-4-(methoxymethyl)thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It is investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methoxymethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The bromine atom and methoxymethyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-4-(methoxymethyl)thiazole include:
5-Bromothiazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
4-Methoxymethylthiazole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: A more complex derivative with additional functional groups, offering different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6BrNOS |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
5-bromo-4-(methoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H6BrNOS/c1-8-2-4-5(6)9-3-7-4/h3H,2H2,1H3 |
InChI Key |
AODVFRMQPMBOBH-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(SC=N1)Br |
Origin of Product |
United States |
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